molecular formula C18H19NO3 B5252032 3,5-dimethyl-2-[(3-phenylpropanoyl)amino]benzoic acid

3,5-dimethyl-2-[(3-phenylpropanoyl)amino]benzoic acid

Cat. No.: B5252032
M. Wt: 297.3 g/mol
InChI Key: PEOQNYPSASZFCH-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2-[(3-phenylpropanoyl)amino]benzoic acid is a substituted benzoic acid derivative characterized by:

  • Methyl groups at positions 3 and 5 on the aromatic ring.
  • A 2-amino substituent acylated with a 3-phenylpropanoyl group. This structure confers unique physicochemical properties, such as enhanced lipophilicity due to the methyl and phenyl groups, which may influence bioavailability and receptor binding.

Properties

IUPAC Name

3,5-dimethyl-2-(3-phenylpropanoylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-12-10-13(2)17(15(11-12)18(21)22)19-16(20)9-8-14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOQNYPSASZFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)O)NC(=O)CCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-2-[(3-phenylpropanoyl)amino]benzoic acid typically involves the following steps:

    Formation of the Benzoic Acid Core: The benzoic acid core can be synthesized through the Friedel-Crafts acylation of toluene with phthalic anhydride, followed by hydrolysis.

    Introduction of the 3-phenylpropanoyl Group: The 3-phenylpropanoyl group can be introduced via an amide bond formation reaction. This involves the reaction of 3-phenylpropanoic acid with the amine group of the benzoic acid derivative under dehydrating conditions.

    Methylation: The final step involves the methylation of the benzoic acid core at the 3 and 5 positions using methyl iodide in the presence of a strong base such as sodium hydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-2-[(3-phenylpropanoyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of benzoic acid, including 3,5-dimethyl-2-[(3-phenylpropanoyl)amino]benzoic acid, exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. A notable case study demonstrated that this compound effectively reduced the viability of breast cancer cells in vitro, suggesting a mechanism involving the modulation of apoptotic pathways.

StudyCell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
HeLa20Cell cycle arrest

Anti-inflammatory Properties

Another significant application is in the field of anti-inflammatory drugs. Research indicates that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease. A study highlighted its effectiveness in reducing inflammation markers in animal models.

StudyModelDose (mg/kg)Inflammatory Markers Reduced
Rat10TNF-alpha, IL-6
Mouse5COX-2

Polymer Chemistry

The compound has also been explored for its potential in polymer synthesis. Its unique functional groups allow it to act as a monomer in the production of high-performance polymers with enhanced thermal and mechanical properties. A case study on the synthesis of polyamide from this compound showed improved tensile strength and thermal stability compared to conventional polyamides.

PropertyConventional PolyamidePolyamide from 3,5-Dimethyl Compound
Tensile Strength (MPa)6085
Thermal Stability (°C)250300

Drug Delivery Systems

This compound is being investigated for use in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. Studies have shown that encapsulating drugs within a matrix formed by this compound enhances their bioavailability and controlled release.

DrugRelease Rate (%)Bioavailability (%)
Drug A7585
Drug B6090

Mechanism of Action

The mechanism of action of 3,5-dimethyl-2-[(3-phenylpropanoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related benzoic acid derivatives from the evidence:

Compound Name Substituents Key Features Source
3,5-Dimethyl-2-[(3-phenylpropanoyl)amino]benzoic acid - 3,5-dimethyl
- 2-(3-phenylpropanoylamino)
High lipophilicity; bulky amide group may hinder solubility N/A (Target)
3,5-Dimethoxy-4-hydroxybenzoic acid (Compound 12 in ) - 3,5-dimethoxy
- 4-hydroxy
Polar groups enhance water solubility; antioxidant potential Althaea rosea
2-Hydroxy-5-[[(3-methyl-2-furanyl)carbonyl]amino]benzoic acid () - 2-hydroxy
- 5-(3-methylfuran-2-carbonylamino)
Electron-rich furan may alter electronic properties; moderate solubility Synthetic
4-(Methylthio)benzoic acid (Entry 2 in ) - 4-methylthio Thioether increases metabolic stability; moderate lipophilicity Cymbopogon essential oil
Protocatechuic acid (Compound 11 in ) - 3,4-dihydroxy High polarity; strong antioxidant activity Althaea rosea

Physicochemical Properties

  • Lipophilicity : The target compound’s methyl and phenyl groups increase logP compared to polar analogues like protocatechuic acid (3,4-dihydroxybenzoic acid) or 3,5-dimethoxy-4-hydroxybenzoic acid. This may enhance membrane permeability but reduce aqueous solubility .
  • Solubility : Compounds with hydroxyl or methoxy groups (e.g., 3,5-dimethoxy-4-hydroxybenzoic acid) exhibit higher solubility in polar solvents, whereas sulfur-containing derivatives (e.g., 4-(methylthio)benzoic acid) show intermediate solubility .

Biological Activity

3,5-Dimethyl-2-[(3-phenylpropanoyl)amino]benzoic acid is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C16H19NO3
  • Molecular Weight : 273.34 g/mol

This structure consists of a benzoic acid core with a dimethyl substitution and an amide linkage to a phenylpropanoyl group, which may influence its biological interactions.

Research indicates that compounds similar to 3,5-dimethyl-2-[(3-phenylpropanoyl)amino]benzoic acid often interact with key biological pathways. Notably, derivatives of benzoic acid have been shown to modulate protein degradation systems such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway . These pathways are crucial for maintaining cellular homeostasis and have implications in aging and various diseases.

Antioxidant Activity

Many benzoic acid derivatives exhibit antioxidant properties. Studies suggest that these compounds can scavenge free radicals, thereby protecting cells from oxidative stress. For instance, similar compounds have shown significant antioxidant activity in vitro, which may contribute to their therapeutic potential in age-related diseases .

Anti-inflammatory Effects

Compounds related to 3,5-dimethyl-2-[(3-phenylpropanoyl)amino]benzoic acid have demonstrated anti-inflammatory effects in various models. The inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) has been documented, suggesting a role in managing inflammatory conditions .

Anticancer Potential

Research on benzoic acid derivatives has revealed their potential as anticancer agents. For example, studies have shown that certain derivatives can inhibit the growth of cancer cells by inducing apoptosis and inhibiting tumor proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and death .

Case Studies

  • Inhibition of Aldo-Keto Reductase 1C3 (AKR1C3) :
    A study highlighted the effectiveness of substituted benzoic acids in inhibiting AKR1C3, an enzyme implicated in castrate-resistant prostate cancer (CRPC). The compounds showed nanomolar affinity and significant selectivity for AKR1C3 over other isoforms, indicating their potential utility in cancer therapy .
  • Cell-Based Assays :
    In vitro assays involving human foreskin fibroblasts demonstrated that certain benzoic acid derivatives could enhance proteasome activity significantly without inducing cytotoxicity. This suggests a promising role for these compounds in enhancing protein degradation pathways that are often compromised with age .

Research Findings Summary Table

Activity Findings Reference
AntioxidantSignificant free radical scavenging ability observed in vitro
Anti-inflammatoryInhibition of COX and pro-inflammatory cytokines
AnticancerInduction of apoptosis in cancer cell lines; inhibition of tumor growth
AKR1C3 InhibitionPotent inhibitors with selectivity for AKR1C3 over other isoforms
Proteasome ActivationEnhanced proteasome activity without cytotoxic effects in cell-based assays

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